[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile
Description
Properties
CAS No. |
88757-71-5 |
|---|---|
Molecular Formula |
C11H6ClN3O3 |
Molecular Weight |
263.63 g/mol |
IUPAC Name |
2-(7-chloro-5-nitroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6ClN3O3/c12-8-6-9(15(16)17)7-2-1-4-14-10(7)11(8)18-5-3-13/h1-2,4,6H,5H2 |
InChI Key |
KVZSPUSLOOGSLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Cl)OCC#N)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Chloro-8-hydroxyquinoline
The quinoline backbone is constructed via the Skraup or Doebner-Miller reaction using aniline derivatives. For example, 8-hydroxyquinoline is synthesized by cyclizing 2-aminophenol with glycerol and sulfuric acid. Subsequent chlorination at the 7-position is achieved using chlorine gas or sulfuryl chloride (SO₂Cl₂) in acetic acid at 60–80°C, yielding 7-chloro-8-hydroxyquinoline with >85% purity.
Key Reaction:
Nitration of the Quinoline Core
Nitration introduces the nitro group at the 5-position. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C ensures regioselectivity, avoiding over-nitration. The reaction proceeds via electrophilic aromatic substitution, with the nitro group directing to the 5-position due to the electron-withdrawing effects of the chlorine and hydroxyl groups.
Optimization Data:
| Reagent Ratio (HNO₃:H₂SO₄) | Temperature (°C) | Yield (%) |
|---|---|---|
| 1:3 | 0–5 | 78 |
| 1:2 | 10–15 | 65 |
Etherification with Acetonitrile
Nucleophilic Substitution with Chloroacetonitrile
The hydroxyl group at the 8-position undergoes etherification with chloroacetonitrile (ClCH₂CN) in the presence of a base. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves 70–75% yield. The mechanism involves deprotonation of the hydroxyl group to form a phenoxide ion, which displaces chloride from chloroacetonitrile.
Reaction Scheme:
Purification:
Crude product is crystallized from ethanol or dimethyl sulfoxide (DMSO), increasing purity to >95%.
Alternative Routes Using Cyanomethylation
Direct cyanomethylation via Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with acetonitrile as the nucleophile. This method avoids harsh bases but requires anhydrous tetrahydrofuran (THF) and yields 65–68%.
Comparative Analysis:
| Method | Base/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | K₂CO₃/DMF | 80 | 75 |
| Mitsunobu reaction | DEAD/PPh₃/THF | 25 | 68 |
Mechanistic and Kinetic Insights
Role of Solvent Polarity
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing the transition state in nucleophilic substitution. In contrast, nonpolar solvents like toluene result in <30% conversion due to poor phenoxide solubility.
Steric and Electronic Effects
The electron-withdrawing nitro and chloro groups activate the quinoline ring for electrophilic nitration but deactivate it toward further substitution. Steric hindrance at the 8-position necessitates elevated temperatures for efficient etherification.
Industrial-Scale Production Considerations
Batch Reactor Optimization
Large-scale synthesis uses continuous-flow reactors to control exothermic nitration and chlorination steps. Key parameters include:
Chemical Reactions Analysis
Nucleophilic Substitution
The cyano group (-CN) at position 8 acts as a leaving group under specific conditions. Potential reactions include:
-
Hydrolysis : Conversion of the cyano group to carboxylic acid or amide under acidic/basic conditions, influenced by the electron-withdrawing nitro group.
-
Alkylation/Coupling : Reaction with nucleophiles (e.g., amines, alcohols) to form ether or amine derivatives, akin to quinoline-based sulfonamide synthesis .
Vicarious Nucleophilic Substitution (VNS)
The nitro group at position 5 may participate in VNS reactions, where nucleophiles displace hydrogen atoms in electron-deficient aromatic rings . This could lead to:
-
Amination : Substitution of nitro groups with amines, forming hydroxylamino or amino derivatives.
-
Cyclization : Formation of fused rings via intramolecular attacks, as observed in nitroquinoline derivatives .
Reduction of Nitro Group
Reduction of the nitro group (-NO₂) to amino (-NH₂) or hydroxylamino (-NHOH) intermediates under conditions like catalytic hydrogenation or bioreduction. This could enable further functionalization or bioactivity modulation .
Table 2: Key Reaction Mechanisms
Kinetic and Mechanistic Insights
-
Kinetic Modeling : Reaction rates are influenced by the electronic effects of substituents. For example, in similar quinoline systems, nitro groups can stabilize intermediates, altering reaction pathways .
-
Intermediates : Formation of transient species (e.g., azetidinium ions or radical intermediates) during substitution or coupling reactions, as observed in nickel-catalyzed cross-couplings .
Scientific Research Applications
Case Studies
- Cytotoxicity in Human Cancer Cell Lines : A comparative study demonstrated that 8-hydroxy-5-nitroquinoline exhibited an IC50 value significantly lower than other analogues when tested on human cancer cell lines such as Raji (lymphoma) and HL-60 (leukemia). The compound's efficacy was notably enhanced in the presence of copper ions, which increased reactive oxygen species generation within the cells .
- Treatment of Solid Tumors : The compound has been investigated for its potential to treat various solid tumors, including breast and prostate cancers. In vitro studies showed that it could inhibit the proliferation of cancer cells effectively, suggesting its utility as a therapeutic agent against hyperproliferative diseases .
Antimicrobial Activity
The antibacterial properties of 8-hydroxyquinoline derivatives have been well-documented. Specifically, [(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile has shown effectiveness against multidrug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves metal-binding properties that disrupt bacterial cellular processes .
Case Studies
- In Vitro Testing Against Bacterial Strains : Research conducted on various bacterial strains revealed that 8-hydroxyquinoline derivatives could inhibit the growth of both standard and resistant strains. The presence of a free phenolic group in these compounds was linked to their antibacterial activity .
- Clinical Implications : Given its dual functionality as both an anticancer and antibacterial agent, there is potential for developing combination therapies that leverage these properties to treat infections in cancer patients undergoing chemotherapy .
Comparative Data Table
| Compound Name | Anticancer Activity | Antibacterial Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| [(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile | High | Moderate | <0.5 | P-glycoprotein inhibition; metal binding |
| 8-Hydroxy-5-nitroquinoline | Very High | High | <0.4 | Reactive oxygen species generation |
| Clioquinol | Moderate | Very High | <0.6 | Zinc ionophore activity; proteasome inhibition |
Mechanism of Action
The mechanism of action of 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile involves its interaction with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The chloro group can enhance the compound’s binding affinity to specific molecular targets, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three categories of analogs:
- Nitrile-containing quinoline derivatives
- Nitro-substituted heterocycles
- Chloro-functionalized aromatic systems
Structural and Functional Group Analysis
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-Withdrawing Effects: The 5-NO2 and 7-Cl groups in the target compound increase electrophilicity, facilitating nucleophilic attacks on the nitrile group compared to methoxy-substituted analogs .
- Hydrolysis Pathways: Like acetonitrile, the nitrile group in the compound hydrolyzes to carboxylic acids or amides under acidic/basic conditions, but the quinoline ring may slow this process due to steric hindrance .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
Biological Activity
[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a quinoline core substituted with a chloro and nitro group, which are critical for its biological activity. The presence of these functional groups enhances the compound's reactivity and ability to interact with biological targets.
The mechanism of action for [(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile involves several pathways:
- Enzyme Interaction : The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.
- Binding Affinity : The chloro group increases binding affinity to specific molecular targets, modulating their activity.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase intracellular ROS levels, contributing to their cytotoxic effects against cancer cells .
Antimicrobial Activity
Research indicates that compounds containing the quinoline structure exhibit substantial antimicrobial properties. For instance, derivatives of 8-hydroxyquinoline have demonstrated effectiveness against various bacterial strains and fungi .
| Compound | Activity | Target Organism |
|---|---|---|
| [(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile | Antimicrobial | Gram-positive bacteria |
| 8-Hydroxyquinoline | Antifungal | Candida spp. |
| Clioquinol | Antibacterial | MRSA |
Anticancer Activity
[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile has been studied for its anticancer properties. In vitro studies show that it can inhibit the growth of various cancer cell lines, including breast and lung adenocarcinoma cells. The compound's efficacy is often compared to established chemotherapeutics like cisplatin.
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MDA-MB-231 (Breast cancer) | 10 | Comparable to doxorubicin |
| A549 (Lung cancer) | 15 | Comparable to cisplatin |
Case Studies
- Cytotoxicity Studies : In a study comparing various quinoline derivatives, [(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile exhibited significant cytotoxicity against human cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapy .
- Antimicrobial Efficacy : Another study demonstrated that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent in treating resistant infections .
Comparative Analysis with Related Compounds
The biological activity of [(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile can be contrasted with other similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 2-((7-Chloroquinolin-8-yl)oxy)acetonitrile | Lacks nitro group | Reduced activity |
| 2-((5-Nitroquinolin-8-yl)oxy)acetonitrile | Lacks chloro group | Altered reactivity |
The unique combination of both chloro and nitro groups in [(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile contributes significantly to its enhanced biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing [(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile to maximize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 7-chloro-5-nitroquinolin-8-ol and chloroacetonitrile under basic conditions. Key parameters include:
- Temperature : 60–80°C to balance reactivity and side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .
- Catalyst : Anhydrous K₂CO₃ or NaH to deprotonate the hydroxyl group.
- Monitoring : Reaction progress tracked via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should [(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile be safely stored and handled in the lab?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture and oxidizers, as decomposition may release toxic gases (e.g., NOₓ, HCN) .
- PPE : Use nitrile gloves, lab coats, and fume hoods. Conduct regular air monitoring if handling powders.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What analytical techniques are most effective for characterizing this compound’s purity?
- Methodological Answer :
- HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) for high-resolution separation. Retention time and peak symmetry indicate purity .
- NMR : ¹H/¹³C NMR in deuterated DMSO confirms structural integrity (e.g., quinoline ring protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~292.6 g/mol) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and theoretical structural data for this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict bond lengths and angles. Compare with X-ray crystallography or NMR data .
- Critical Point Analysis : Use AIM (Atoms in Molecules) theory to identify electron density topology at bond critical points, resolving ambiguities in resonance structures .
- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate acetonitrile’s dielectric impact on conformational stability .
Q. What strategies mitigate degradation during long-term stability studies of [(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), UV light, and varying pH. Monitor via HPLC-MS to identify degradation products (e.g., nitro group reduction to amine) .
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to buffer solutions.
- Packaging : Use amber glass vials with nitrogen headspace to minimize photolytic and oxidative pathways .
Q. How can the compound’s fluorescence properties be exploited for biological imaging applications?
- Methodological Answer :
- Probe Design : Functionalize the quinoline core with targeting moieties (e.g., peptides) via the nitrile group. Validate selectivity using fluorescence quenching assays .
- Spectroscopic Optimization : Measure Stokes shift and quantum yield in PBS/acetonitrile mixtures. Adjust substituents to enhance emission in the visible range .
- Cellular Uptake : Confocal microscopy with HEK293 cells; counterstain with DAPI to confirm nuclear exclusion .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Controlled Experiments : Compare reaction outcomes in aprotic (acetonitrile) vs. protic (ethanol) solvents. Track intermediates via in situ IR spectroscopy .
- Kinetic Studies : Use stopped-flow techniques to measure rate constants for nitro group displacement under varying pH and temperature.
- Theoretical Insights : Calculate Fukui indices to identify electrophilic/nucleophilic sites, explaining observed regioselectivity .
Method Optimization
Q. What HPLC parameters improve separation of [(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile from byproducts?
- Methodological Answer :
- Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) for high efficiency.
- Mobile Phase : 65:35 acetonitrile/20 mM ammonium acetate (pH 4.5), 1.0 mL/min flow rate .
- Detection : UV at 254 nm for nitroaromatic absorption.
- Validation : Assess linearity (R² > 0.999), LOD/LOQ (<0.1 µg/mL), and precision (RSD < 2%) .
Safety and Regulatory Compliance
Q. What are the ecotoxicological risks of [(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile in lab wastewater?
- Methodological Answer :
- Biodegradability : Perform OECD 301F tests; if persistent, implement activated carbon filtration.
- Aquatic Toxicity : Use Daphnia magna acute toxicity assays (EC₅₀ < 10 mg/L requires neutralization before disposal) .
- Regulatory Limits : Compare effluent concentrations against REACH Annex XVII restrictions for nitroaromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
